1-(3-cyano-6-ethylquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide
Description
This compound features a quinoline core substituted with a cyano group at position 3 and an ethyl group at position 4. The piperidine-4-carboxamide moiety is linked to a benzyl group bearing a methylsulfanyl (SMe) substituent at the para position.
Properties
IUPAC Name |
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4OS/c1-3-18-6-9-24-23(14-18)25(21(15-27)17-28-24)30-12-10-20(11-13-30)26(31)29-16-19-4-7-22(32-2)8-5-19/h4-9,14,17,20H,3,10-13,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNSFQWXFCGDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Quinoline Cores
2.1.1 1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-phenylpiperidine-4-carboxamide ()
- Structural Differences: Ethoxy group at position 6 of the quinoline instead of ethyl; phenyl substituent on the benzyl group instead of 4-(methylsulfanyl)phenyl.
- Implications : The ethoxy group may enhance solubility due to increased polarity, while the phenyl substituent reduces steric bulk compared to the SMe group. This could influence binding affinity and metabolic stability .
2.1.2 1-(3-Cyano-6-fluoro-4-quinolinyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide ()
- Structural Differences : Fluoro substituent at position 6; trifluoromethoxy (OCF₃) group on the benzyl ring.
- Implications : Fluorine improves metabolic stability and electronegativity, while OCF₃ enhances lipophilicity and may affect target engagement .
*Calculated based on molecular formulas.
Analogs with Heterocyclic Variations
2.2.1 Oxazole-Based Compounds ()
Examples include 1-((2-(2-chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide .
- Structural Differences: Oxazole core replaces quinoline; chloro and methyl substituents on the aryl group.
- Implications: The oxazole’s smaller aromatic system may reduce π-π stacking interactions but improve synthetic accessibility.
2.2.2 Pyrimidine-Based Compound ()
1-[2-(3-methylphenyl)pyrimidin-4-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide shares the SMe-benzyl and piperidine-carboxamide groups but uses a pyrimidine core.
- Implications: Pyrimidine’s nitrogen-rich structure could alter hydrogen-bonding interactions compared to quinoline .
Substituent Effects on Pharmacological Properties
- Methylsulfanyl (SMe) vs.
- Ethyl vs.
Inferred Pharmacological Profile
While direct activity data for the target compound are unavailable, analogs suggest:
- Target Engagement: The quinoline and piperidine-carboxamide motifs are common in kinase inhibitors (e.g., MET or ALK inhibitors).
- Metabolism : Fluorinated or SMe-containing analogs may exhibit prolonged half-lives due to resistance to oxidative metabolism .
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